

A Technical Guide to the Natural Occurrence of Anthranilate Esters in Fruits

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Compound of Interest

Compound Name: *Ethyl anthranilate*

Cat. No.: *B146823*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the natural occurrence of **ethyl anthranilate** and the closely related **methyl anthranilate** in fruits. It summarizes quantitative data, details the analytical protocols for extraction and quantification, and illustrates the key biosynthetic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in research and development who are interested in the analysis and biochemistry of these significant aroma compounds.

Introduction

Ethyl anthranilate and its methyl ester counterpart, **methyl anthranilate**, are aromatic compounds that play a crucial role in the flavor and aroma profiles of numerous fruits. **Methyl anthranilate** is particularly well-known for imparting the characteristic "foxy" or "grapey" scent to native American grape species, such as *Vitis labrusca* (e.g., Concord grapes).^{[1][2][3][4]} While prevalent in certain grape varieties, these compounds are rare or absent in European wine grapes (*Vitis vinifera*), with some exceptions like Pinot noir wines where **ethyl anthranilate** has been identified as an important odorant.^{[1][5]} The presence and concentration of these esters are critical factors influencing the sensory quality and consumer acceptance of fruits and their derived products, such as juices and wines.^{[6][7]} Understanding their natural distribution, biosynthesis, and the methods for their analysis is vital for quality control, food science, and the development of natural flavorings.

Quantitative Occurrence of Anthranilate Esters in Fruits

Comprehensive quantitative data for **ethyl anthranilate** across a wide range of fruits is limited in publicly available literature. However, its analog, **methyl anthranilate**, has been more extensively studied, particularly in grape species. The following table summarizes the reported concentrations of **methyl anthranilate** in various fruit cultivars.

Fruit Species	Cultivar/Variety	Compound	Concentration	Reference
Vitis labrusca	Concord	Methyl Anthranilate	Up to 6.44 mg/kg (ppm)	[3]
Vitis labrusca	Concord (Juice)	Methyl Anthranilate	Up to 3.5 mg/kg (ppm)	[3]
Vitis spp. Hybrids	Various	Methyl Anthranilate	Varies (Used for flavor index)	[8]
Fragaria vesca	Diploid Strawberry	Methyl Anthranilate	Key volatile component	[2]
Fragaria x ananassa	'Mara des Bois'	Methyl Anthranilate	Present	[2]
Fragaria x ananassa	'Mieze Schindler'	Methyl Anthranilate	Present	[2]
Vitis riparia	Wine	Methyl Anthranilate	<10 µg/L (Undetectable)	[4]
Vitis cinerea	Wine	Methyl Anthranilate	<10 µg/L (Undetectable)	[4]

Experimental Protocols for Analysis

The analysis of volatile compounds like **ethyl anthranilate** from complex fruit matrices requires sensitive and robust methodologies. The most common approach involves headspace solid-

phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[9][10]

Sample Preparation and Extraction: HS-SPME

HS-SPME is a solvent-free, sensitive, and reproducible technique for extracting volatile and semi-volatile compounds from the headspace above a sample.[10][11]

- **Sample Homogenization:** A precise weight of the fruit pulp (e.g., 3.5 g) is homogenized.[12] The sample is then placed in a hermetically sealed glass vial (e.g., 40 mL).[12]
- **Matrix Modification:** To enhance the extraction of volatiles, an inorganic salt such as Sodium Chloride (NaCl) is often added to the sample homogenate (e.g., at a concentration of 5% to 30% w/v).[10][12][13] This "salting-out" effect reduces the solubility of organic compounds in the aqueous phase, promoting their partition into the headspace.[10]
- **Equilibration:** The vial is heated in a thermostatic bath (e.g., at 42°C for 15 minutes) with magnetic stirring to allow the volatile compounds to reach equilibrium between the sample and the headspace.[12]
- **SPME Fiber Exposure:** A pre-conditioned SPME fiber is inserted into the vial, exposing it to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[10][12] A common and effective fiber coating for this purpose is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[10]
- **Desorption:** After extraction, the fiber is withdrawn and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.[13]

Separation and Identification: GC-MS

GC-MS is the gold standard for separating complex mixtures of volatile compounds and providing definitive identification based on retention time and mass spectra.[14][15]

- **Gas Chromatograph (GC) System:**
 - **Injector:** Operated in splitless mode to maximize the transfer of analytes to the column.[13]

- Carrier Gas: High-purity Helium is typically used at a constant flow rate (e.g., 1.5 mL/min).
[14]
- Column: A polar capillary column, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aroma esters.[14]
- Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. An example program might start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Detector:
 - Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is used to fragment the analyte molecules.[13][14]
 - Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range (e.g., 40 to 350 amu) to detect the fragment ions.[13]
 - Identification: Compounds are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention times with those of pure standards.[7][13]

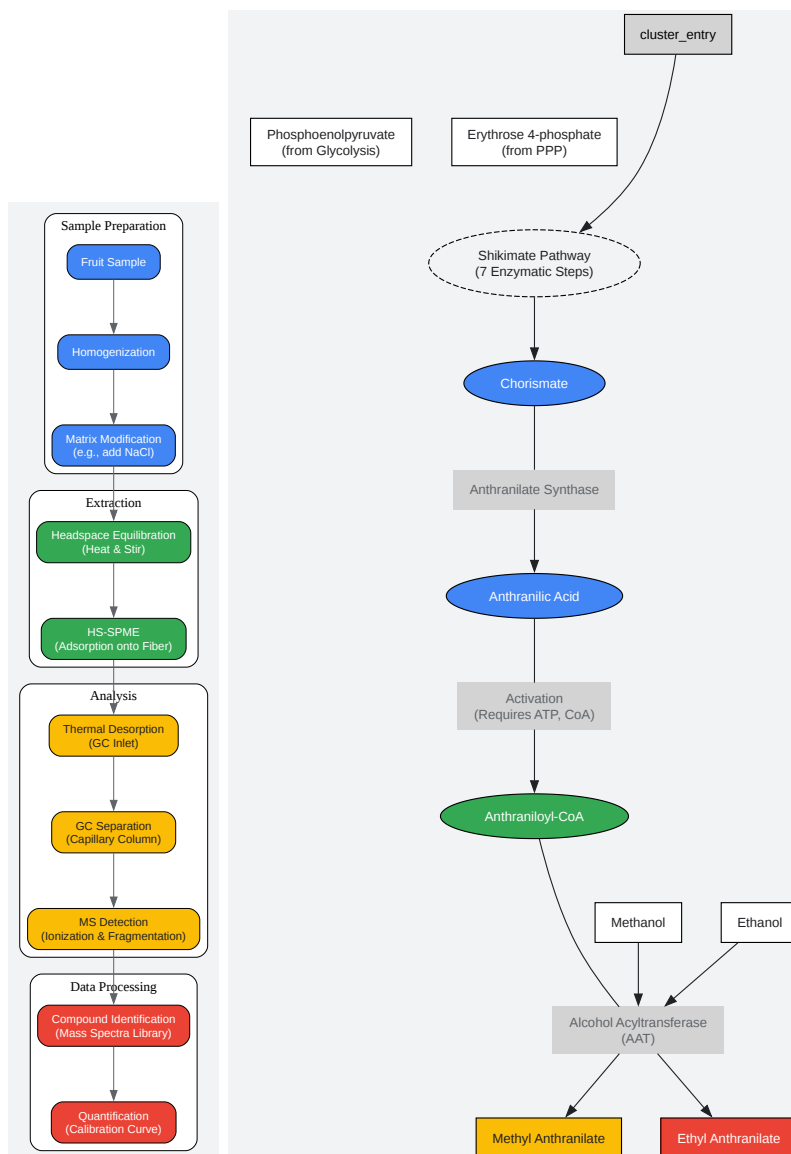
Quantification

- Calibration: An initial multi-point calibration curve is established using standard solutions of **ethyl anthranilate** at known concentrations to determine the instrument's response.[6][16]
- Standardization: Quantification is typically performed using an internal standard (a compound added to the sample at a known concentration) or an external standard method. The method should be validated for linearity, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ).[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of **ethyl anthranilate** in fruit samples.



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